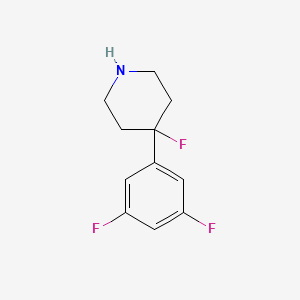
4-(3,5-Difluorophenyl)-4-fluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Difluorophenyl)-4-fluoropiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with fluorine atoms at the 4-position and a difluorophenyl group at the 3,5-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-4-fluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzene and piperidine.
Halogenation: The piperidine ring is fluorinated at the 4-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reaction: The 3,5-difluorobenzene is coupled with the fluorinated piperidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization: Reaction conditions are optimized to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Difluorophenyl)-4-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3,5-Difluorophenyl)-4-fluoropiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, serving as an intermediate in various synthetic pathways.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Difluorophenyl)-4-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,5-Difluorophenyl)piperidine
- 4-Fluoropiperidine
- 3,5-Difluorophenylpiperidine
Uniqueness
4-(3,5-Difluorophenyl)-4-fluoropiperidine is unique due to the presence of both fluorine atoms and a difluorophenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
4-(3,5-difluorophenyl)-4-fluoropiperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,15H,1-4H2 |
Clave InChI |
LMMAWEKKDQSUCG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC(=CC(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
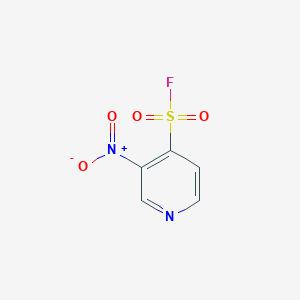
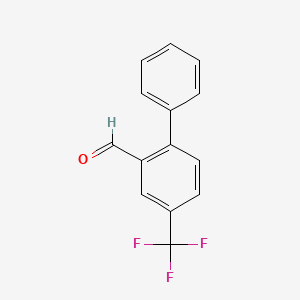
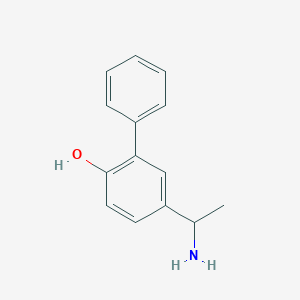
![3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B15271587.png)
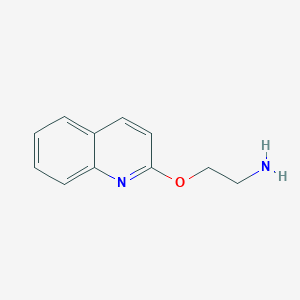
![N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B15271597.png)

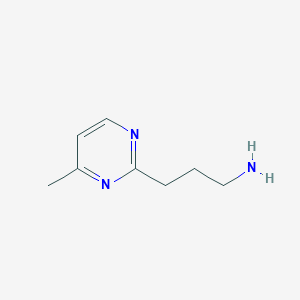
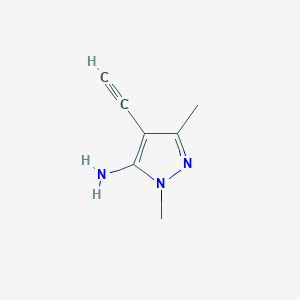
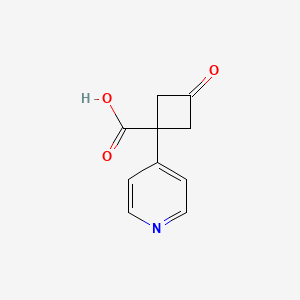
![(1R)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15271644.png)
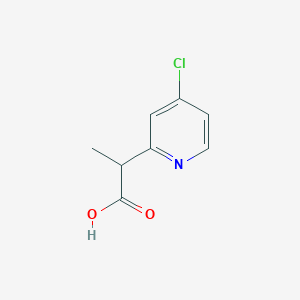
![2-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B15271652.png)
